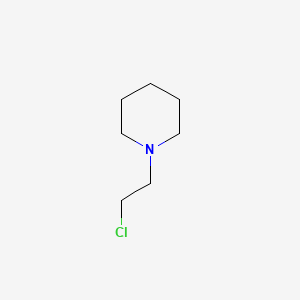

1-(2-Chloroethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chloroethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRWEBKEQARBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172922 | |

| Record name | Piperidine, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-03-2 | |

| Record name | 1-(2-Chloroethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E83CFZ7SZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(2-Chloroethyl)piperidine hydrochloride. It includes detailed experimental protocols for its synthesis and purification, extensive spectral data for characterization, and a discussion of its reactivity. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this important chemical intermediate.

Core Chemical and Physical Properties

This compound hydrochloride is a white to beige crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2] The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base.[3]

Quantitative Data Summary

The key physicochemical properties of this compound hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅Cl₂N | |

| Molecular Weight | 184.11 g/mol | [4][5] |

| CAS Number | 2008-75-5 | [4] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 228-235 °C | [1][6][7] |

| Solubility | Soluble in water, hot ethanol (B145695), and hot acetone.[3] Insoluble in benzene (B151609) and toluene.[3] | [3] |

| pKa (Estimated) | ~10-11 | |

| Hygroscopicity | Hygroscopic | [2] |

Synthesis and Purification

The most common and well-documented method for the synthesis of this compound hydrochloride is the reaction of 2-(1-Piperidinyl)ethanol with thionyl chloride (SOCl₂).[2][10] This reaction proceeds via the conversion of the hydroxyl group to a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion to yield the desired product.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound hydrochloride is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound hydrochloride.

Detailed Experimental Protocols

This protocol is a synthesized procedure based on common laboratory practices for this transformation.[2][11]

Materials:

-

2-(1-Piperidinyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform (B151607) (or another suitable inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 2-(1-Piperidinyl)ethanol (1 equivalent) in anhydrous chloroform.

-

Cool the stirred solution in an ice bath.

-

Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the solution. The addition is exothermic, and the temperature should be carefully monitored.

-

After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.

-

Maintain the reflux for approximately 2.5 to 3 hours.[2][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any excess thionyl chloride by distillation under reduced pressure. This will yield the crude this compound hydrochloride as a solid.

The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity.[11][12]

Materials:

-

Crude this compound hydrochloride

-

Ethanol (or a mixture of ethanol and diethyl ether)

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. If using an ethanol/ether mixture, dissolve the solid in hot ethanol and then add diethyl ether until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified product should start to form.

-

To maximize the yield, place the flask in an ice bath for a period of time to further encourage crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).

-

Dry the crystals under vacuum to remove any residual solvent.

Spectral Data for Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of this compound hydrochloride.

¹H NMR Spectral Data

| Protons on Carbon | Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity | Notes | Reference(s) |

| -CH₂-Cl | ~3.7 | Triplet | Deshielded by the adjacent chlorine atom. | [13] |

| -N-CH₂- | ~2.8 | Triplet | Deshielded by the adjacent nitrogen atom. | [13] |

| Piperidine (B6355638) ring | 1.5 - 3.0 | Multiplet | Complex multiplets due to the piperidine ring protons. | [13] |

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm (in CDCl₃) | Notes | Reference(s) |

| -CH₂-Cl | ~40 | Carbon directly attached to chlorine. | [13] |

| -N-CH₂- | ~58 | Carbon directly attached to nitrogen. | [13] |

| Piperidine ring | 22 - 55 | Multiple peaks for the different carbons in the ring. | [13] |

Infrared (IR) Spectroscopy

The key IR absorption bands for this compound hydrochloride are presented below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (salt) | 2400-3000 | Strong, Broad | Broad absorption due to the protonated amine. |

| C-H Stretch (alkane) | 2850-3000 | Strong | Stretching vibrations of the C-H bonds in the piperidine ring and ethyl chain. |

| C-Cl Stretch | 600-800 | Medium | Stretching vibration of the carbon-chlorine bond. |

Reactivity and Mechanism

The primary mode of reactivity for this compound involves the chloroethyl group. This group is susceptible to nucleophilic substitution, making the compound a valuable alkylating agent for introducing the piperidinoethyl moiety into other molecules.

A key aspect of the reactivity of β-chloroethylamines is their ability to undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium (B1262131) ion intermediate. This process is often the rate-determining step in reactions with nucleophiles. The electrophilic aziridinium ion is then readily attacked by a nucleophile, leading to the ring-opening and formation of the final product.

Reactivity Pathway

The following diagram illustrates the formation of the aziridinium ion intermediate and its subsequent reaction with a nucleophile.

Caption: The reaction mechanism showing the formation of the aziridinium ion intermediate from this compound and its subsequent reaction with a nucleophile.

Applications in Research and Drug Development

This compound hydrochloride serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[2][5] Its ability to introduce the piperidinoethyl group is leveraged in the development of drugs across different therapeutic areas. Some examples of active pharmaceutical ingredients (APIs) synthesized using this intermediate include:

-

Cloperastine: An antitussive (cough suppressant).[5]

-

Fenpiverinium bromide: An antispasmodic.[2]

-

Pitofenone: A spasmolytic agent.[5]

-

Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.[5]

This technical guide provides a solid foundation for understanding the core properties and handling of this compound hydrochloride. For any specific application, it is recommended to consult the relevant safety data sheets and perform appropriate risk assessments.

References

- 1. This compound hydrochloride(2008-75-5) 13C NMR [m.chemicalbook.com]

- 2. This compound hydrochloride | 2008-75-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride-2008-75-5 [ganeshremedies.com]

- 6. B22985.30 [thermofisher.com]

- 7. shreegayatrichemicals.com [shreegayatrichemicals.com]

- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloroethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-Chloroethyl)piperidine, a key intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] This document details established experimental protocols, presents key quantitative data in a structured format, and visualizes the core chemical processes for enhanced understanding.

Introduction

This compound (CAS No: 1932-03-2 for the free base, 2008-75-5 for the hydrochloride salt) is a versatile heterocyclic compound.[4][5] Its chemical structure, featuring a reactive chloroethyl group attached to a piperidine (B6355638) ring, makes it a valuable building block in organic synthesis.[6] It is most commonly produced and handled as its more stable hydrochloride salt, which typically appears as a white to off-white crystalline solid.[6] This intermediate is crucial for the synthesis of various active pharmaceutical ingredients (APIs), including spasmolytics like pitofenone (B1678488) and fenpiverinium (B1207433) bromide, as well as cloperastine (B1201353) and raloxifene.[2][7]

Synthesis Methodologies

The predominant method for synthesizing this compound hydrochloride is a one-pot, two-step process starting from piperidine. This process involves an initial hydroxyethylation followed by a chlorination step.[8]

Reaction Pathway

The overall reaction scheme is as follows:

-

Step 1: N-Hydroxyethylation: Piperidine is reacted with 2-chloroethanol (B45725) (ethylene chlorohydrin) to form the intermediate, N-(2-hydroxyethyl)piperidine.

-

Step 2: Chlorination: The hydroxyl group of the intermediate is subsequently replaced by a chlorine atom using a chlorinating agent, typically thionyl chloride (SOCl₂), to yield the final product, this compound, which precipitates as its hydrochloride salt.

Detailed Experimental Protocols

Several variations of the synthesis exist. Below are representative protocols derived from established methods.[7][8]

Protocol 1: Synthesis via N-hydroxyethylpiperidine Intermediate [7]

-

N-Hydroxyethylation:

-

In a reaction flask, mix 3 ml (0.1 mol) of piperidine with 8.1 ml (1.2 mol) of 2-chloroethanol in 30 ml of toluene (B28343).

-

Heat the mixture under reflux for 2 hours.

-

After the reaction, cool the solution to room temperature.

-

-

Chlorination:

-

In an ice bath, slowly add 20.0 ml (0.27 mol) of thionyl chloride dropwise to the cooled reaction mixture.

-

Stir the mixture at room temperature for 8 hours.

-

Remove toluene and excess thionyl chloride by distillation under reduced pressure.

-

The residual solid is the crude this compound hydrochloride.

-

-

Purification:

-

Recrystallize the crude solid from ethanol (B145695) to obtain the purified product. A reported yield is 15.5 g.[7]

-

Protocol 2: One-Pot Synthesis in Toluene [8]

-

Reaction Setup:

-

Charge a reaction vessel with 170 g (2 mol) of piperidine, 67 ml (1 mol) of 2-chlorohydrin, and 200 ml of toluene.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature, which may cause some solids to separate. Filter the solids and wash the filter cake with 20 ml of toluene.

-

-

Chlorination:

-

Control the temperature of the filtrate at approximately 75°C.

-

Add 200 ml of thionyl chloride dropwise.

-

Heat the mixture to reflux for 2 hours, then cool back to room temperature.

-

-

Isolation and Purification:

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Recrystallize the resulting residue with absolute ethanol to yield a white solid. This method has reported yields of around 59.2%.[7]

-

Purification and Characterization

Purification

Purification is critical to remove unreacted starting materials and byproducts.

-

Recrystallization: This is the most common method for purifying the hydrochloride salt.[7][9] Suitable solvents include ethanol, isopropanol, or a methanol/ether mixture.[9] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by vacuum filtration.[9]

-

Column Chromatography: For removing impurities with similar solubility, silica (B1680970) gel column chromatography can be employed.[9] A suitable eluent system, such as a mixture of hexanes/ethyl acetate (B1210297) or dichloromethane/methanol, is used to separate the desired product.[9]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt.

| Property | This compound | This compound HCl | Reference(s) |

| CAS Number | 1932-03-2 | 2008-75-5 | [4] |

| Molecular Formula | C₇H₁₄ClN | C₇H₁₄ClN · HCl (C₇H₁₅Cl₂N) | [4][5] |

| Molecular Weight | 147.65 g/mol | 184.11 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | White to cream crystalline powder | [10][11] |

| Melting Point | N/A | 228-233 °C | [5][7] |

| Boiling Point | 47 °C @ 1 Torr | N/A | [4] |

| Density | ~1.05 g/cm³ | N/A | [10] |

| Solubility | Soluble in alcohol and ether | Soluble in water | [6][10] |

| Flash Point | 43 °C | N/A | [10] |

Spectral Characterization Data

Structural confirmation is typically achieved using various spectroscopic methods. While detailed peak assignments are scarce in the provided results, the availability of spectra from various sources confirms the standard characterization techniques used.

| Technique | Description | Reference(s) |

| ¹H NMR | Proton NMR spectra are available for the hydrochloride salt in solvents like CDCl₃ and D₂O. | [12][13][14] |

| ¹³C NMR | Carbon NMR data is available for structural elucidation. | [13][15] |

| IR Spectroscopy | Infrared spectra, often obtained via KBr wafer or ATR, are available for functional group identification. | [16][17][18] |

| Mass Spectrometry (MS) | Mass spectra data is available to confirm the molecular weight and fragmentation pattern. | [12][16] |

Safety and Handling

This compound and its hydrochloride salt are hazardous materials and must be handled with appropriate safety precautions.

-

GHS Hazards: The hydrochloride salt is classified as fatal if swallowed (Acute Toxicity, Oral, Category 2) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[17]

-

Personal Protective Equipment (PPE): Use of gloves, safety goggles (eyeshields), and a dust mask (type N95 or equivalent) is required when handling the solid material.[10]

-

Handling: Avoid inhaling vapors or dust and prevent contact with skin and eyes.[10] Work should be conducted in a well-ventilated area, preferably a fume hood. In case of contact, immediately rinse the affected area with plenty of water and seek medical attention.[10]

Applications

The primary application of this compound hydrochloride is as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][3][10] Its role as a precursor allows for the introduction of the 2-(piperidin-1-yl)ethyl moiety into larger molecules.

-

Pharmaceuticals: It is a key building block for antihistamines, anti-inflammatory medications, and other APIs.[1]

-

Agrochemicals: It is used in the creation of herbicides, fungicides, and insect repellents.[1]

-

Specialty Chemicals: It finds use in the manufacturing of various dyes and pigments.[1]

References

- 1. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]

- 2. This compound hydrochloride-2008-75-5 [ganeshremedies.com]

- 3. shreegayatrichemicals.com [shreegayatrichemicals.com]

- 4. echemi.com [echemi.com]

- 5. CHLOROETHYL PIPERIDINE [sdfine.com]

- 6. CAS 2008-75-5: this compound hydrochloride [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. This compound hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound hydrochloride(2008-75-5) 1H NMR [m.chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound hydrochloride(2008-75-5) IR2 spectrum [chemicalbook.com]

- 17. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

Unraveling the Putative Mechanism of Action of 1-(2-Chloroethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)piperidine is a chemical entity primarily utilized as a versatile intermediate in the synthesis of a range of pharmaceuticals. While comprehensive studies detailing its intrinsic biological mechanism of action are not extensively available, its chemical structure, featuring a reactive chloroethyl group and a piperidine (B6355638) moiety, provides a strong basis for a putative mechanism centered on electrophilic alkylation of biological macromolecules. This technical guide synthesizes the available information and proposes a scientifically grounded hypothesis for its mode of action, drawing parallels with well-characterized chloroethylamines. This document outlines the probable signaling pathways affected, details relevant experimental protocols for investigation, and presents a framework for understanding its potential cytotoxic and biological effects.

Core Putative Mechanism of Action: Alkylation

The central hypothesis for the mechanism of action of this compound is its function as an alkylating agent. This activity is conferred by the 2-chloroethyl group, which is known to undergo intramolecular cyclization to form a highly reactive and electrophilic aziridinium (B1262131) ion. This intermediate is a potent alkylating species that can covalently bind to nucleophilic sites on biological macromolecules, with Deoxyribonucleic Acid (DNA) being a primary target.

The piperidine ring, a common scaffold in many biologically active compounds, influences the molecule's physicochemical properties such as lipophilicity and basicity.[1][2][3] These characteristics are crucial for its transport across cell membranes and its distribution within the biological system, ultimately impacting its ability to reach and interact with its molecular targets.

Proposed Signaling Pathway: DNA Alkylation and Cellular Response

The proposed cascade of events following cellular exposure to this compound is depicted below. The process begins with the formation of the aziridinium ion, which then alkylates DNA, leading to DNA damage. This damage triggers a cellular response, which can result in cell cycle arrest, attempts at DNA repair, and ultimately, if the damage is too severe, apoptosis (programmed cell death).[4][5][6]

Caption: Putative mechanism of this compound via DNA alkylation.

Potential Biological Effects

Cytotoxicity

The primary consequence of extensive DNA alkylation is cytotoxicity. By interfering with DNA replication and transcription, alkylating agents can halt cell proliferation and induce cell death.[4][7] This is the basis for the use of many chloroethylamine-containing compounds as anticancer agents. The cytotoxicity of this compound would be expected to be most pronounced in rapidly dividing cells, which have less time to repair DNA damage before the next cell cycle.

Inhibition of Sickle-Cell Hemoglobin Polymerization

There are reports suggesting the use of N-(β-Chloroethyl)piperidine hydrochloride in the inhibition of sickle-cell hemoglobin. While the precise mechanism is not elucidated in the available literature, it can be hypothesized that this compound may alkylate hemoglobin S (HbS). Covalent modification of amino acid residues in HbS could alter its tertiary and quaternary structure, thereby interfering with the polymerization process that leads to red blood cell sickling.[8][9][10]

Experimental Protocols

To investigate the putative mechanism of action of this compound, a series of in vitro and cell-based assays can be employed.

DNA Alkylation Assays

Objective: To determine if this compound directly alkylates DNA.

Methodology: In Vitro DNA Alkylation and Adduct Detection

-

Incubation: Incubate purified calf thymus DNA with varying concentrations of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) for different time points.

-

DNA Isolation: Purify the DNA from the reaction mixture to remove any unbound compound.

-

DNA Hydrolysis: Hydrolyze the DNA to its constituent nucleosides or bases using enzymatic digestion (e.g., nuclease P1, alkaline phosphatase) or acid hydrolysis.

-

Adduct Detection and Quantification: Analyze the hydrolysate for the presence of alkylated nucleobases using techniques such as:

Caption: Experimental workflow for detecting DNA alkylation.

Cytotoxicity Assays

Objective: To quantify the cytotoxic effects of this compound on cultured cells.

Methodology: MTT Assay

-

Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16][17]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Quantitative Data Summary

As of the date of this publication, there is a lack of publicly available quantitative data regarding the specific biological activity of this compound, such as IC50 values, binding affinities (Kd), or kinetic parameters for any putative biological target. The primary quantitative data available pertains to its physicochemical properties.

Table 1: Physicochemical and Toxicological Data for this compound Hydrochloride

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₅Cl₂N | N/A |

| Molecular Weight | 184.11 g/mol | N/A |

| Acute Toxicity (oral) | Fatal if swallowed | [GHS Classification] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | [GHS Classification] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects | [GHS Classification] |

Note: The toxicological data is based on GHS classifications and strongly supports the hypothesis of a reactive, alkylating mechanism of action.

Conclusion and Future Directions

The chemical structure of this compound strongly suggests a mechanism of action rooted in its ability to act as an alkylating agent, with DNA being a probable primary target. This proposed mechanism, leading to DNA damage and subsequent cytotoxicity, is consistent with the known effects of other chloroethylamine compounds. The piperidine moiety likely plays a significant role in the compound's pharmacokinetic properties.

Future research should focus on empirically validating this putative mechanism. Key areas of investigation include:

-

Definitive identification of DNA adducts: Characterizing the specific adducts formed upon reaction with DNA.

-

Cellular target engagement: Confirming the alkylation of DNA and other potential biomolecules within a cellular context.

-

Elucidation of downstream signaling: Investigating the specific DNA damage response and apoptotic pathways activated by the compound.

-

Quantitative structure-activity relationship (QSAR) studies: Synthesizing and testing analogs to understand the contribution of the piperidine ring and potential modifications to biological activity.

By undertaking these investigations, a comprehensive understanding of the mechanism of action of this compound can be achieved, which will be invaluable for any future applications in drug development or biomedical research.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. nursingcenter.com [nursingcenter.com]

- 8. Inhibition of sickle hemoglobin gelation by amino acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinician.nejm.org [clinician.nejm.org]

- 10. Treating sickle cell disease by targeting HbS polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 15. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 16. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(2-chloroethyl)piperidine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of pharmacologically active compounds. Its unique combination of a reactive chloroethyl group and a basic piperidine (B6355638) ring allows for facile derivatization, leading to the synthesis of molecules with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of key this compound derivatives and their analogs. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of medicinal chemistry.

Core Synthetic Strategies

The primary synthetic utility of this compound hydrochloride lies in its ability to act as an alkylating agent, introducing the 2-(piperidin-1-yl)ethyl moiety into various molecules. This is typically achieved through nucleophilic substitution reactions where a nucleophile, often a phenoxide or an amine, displaces the chloride ion.

A general synthetic scheme involves the reaction of a hydroxyl- or amino-containing precursor with this compound hydrochloride in the presence of a base. The choice of solvent and base is critical and depends on the specific substrate.

Below are detailed protocols for the synthesis of prominent drugs derived from this compound.

Synthesis of Cloperastine (B1201353)

Cloperastine, an antitussive agent, can be synthesized via the etherification of 4-chloro-α-phenylbenzyl alcohol with this compound.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 4-chloro-α-phenylbenzyl alcohol in a suitable solvent such as toluene, add this compound hydrochloride.

-

Base Addition: Add a strong base, for example, sodium hydroxide (B78521), to the mixture. The reaction is then heated to reflux.[1][2]

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique like thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization to yield cloperastine.[2]

Synthesis of Pitofenone (B1678488)

Pitofenone is an antispasmodic drug. Its synthesis involves the Williamson ether synthesis, where the hydroxyl group of a benzophenone (B1666685) derivative is alkylated with this compound.

Experimental Protocol:

-

Formation of Phenoxide: Dissolve the starting material, methyl 2-(4-hydroxybenzoyl)benzoate, in a polar aprotic solvent like dimethylformamide (DMF). Add a base, such as potassium carbonate, to form the phenoxide ion.

-

Alkylation: Add this compound to the reaction mixture and heat to reflux.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and inorganic salts are filtered off. The solvent is removed in vacuo, and the crude pitofenone base is purified by column chromatography or recrystallization.

-

Salt Formation: The purified base is then treated with hydrochloric acid to form the hydrochloride salt.

Synthesis of Raloxifene

Raloxifene is a selective estrogen receptor modulator (SERM). One synthetic route involves the acylation of a benzothiophene (B83047) derivative with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride, which is prepared from this compound.

Experimental Protocol:

-

Preparation of the Acyl Chloride: 4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride is reacted with a chlorinating agent like thionyl chloride in a solvent such as dichloromethane (B109758) to form the corresponding acyl chloride.

-

Friedel-Crafts Acylation: The benzothiophene core is acylated with the prepared acyl chloride in the presence of a Lewis acid catalyst, for instance, aluminum chloride.

-

Demethylation: The resulting intermediate is then demethylated to yield raloxifene.

Synthesis of Fenpiverinium (B1207433) Bromide

Fenpiverinium bromide is an anticholinergic and antispasmodic agent. Its synthesis involves the quaternization of a piperidine derivative.

Experimental Protocol:

-

Synthesis of the Precursor: Diphenylpiperidinoethyl acetonitrile (B52724) is prepared from 2-piperidinoethyl chloride. This intermediate is then hydrolyzed using a base like potassium hydroxide in ethanol.

-

Quaternization: The resulting acetamide (B32628) is then reacted with methyl bromide in a suitable solvent such as a mixture of benzene (B151609) and isopropanol (B130326) and heated to reflux to yield fenpiverinium bromide.[3]

Pharmacological Activities and Mechanisms of Action

Derivatives of this compound exhibit a wide range of pharmacological activities, targeting various receptors and signaling pathways.

Antitussive Activity: Cloperastine

Cloperastine exerts its cough-suppressing effects through a multi-target mechanism. It acts centrally on the cough center in the medulla oblongata.[4] Additionally, it possesses antihistaminic properties by blocking H1 receptors and has anticholinergic effects.[4] Recent studies have also identified it as a blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels and a ligand for the sigma-1 receptor. Furthermore, cloperastine has been shown to have anti-inflammatory effects by modulating the Akt/GSK3/Nrf2 signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like IL-6.

Selective Estrogen Receptor Modulation: Raloxifene

Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[5][6] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), but its action depends on the tissue type. In bone, it acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density.[5] Conversely, in breast and uterine tissues, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.[5]

Anticholinergic and Antispasmodic Activity: Fenpiverinium Bromide

Fenpiverinium bromide is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype found on smooth muscle cells.[7] By blocking the action of acetylcholine, it inhibits the signaling pathways that lead to smooth muscle contraction, resulting in its antispasmodic effects.

Anticancer Activity

Several novel derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds have shown promising activity against various cancer cell lines.

Sigma-1 Receptor Ligands

The this compound scaffold has been utilized to develop potent and selective ligands for the sigma-1 receptor, which is implicated in a variety of neurological disorders.

Quantitative Pharmacological Data

The following tables summarize the in vitro biological activities of selected this compound derivatives and analogs.

Table 1: Anticancer Activity of Novel Piperidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6f (a piperazine (B1678402) (2-chloroethyl)-1-nitrosourea analog) | HCT-116 (Human Colorectal Cancer) | 1.0 | [6] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Human Lung Cancer) | 32.43 | [8] |

Table 2: Sigma-1 Receptor Binding Affinity of Piperidine Derivatives

| Compound | Ki (nM) for σ1 Receptor | Reference |

| 1b (N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine) | 0.89 | [5][9] |

| (R)-2b | 1.49 | [5][9] |

| (S)-2b | 1.01 | [5][9] |

| 1a (N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine) | 1.18 | [5][9] |

| (R)-2a | 0.34 | [5][9] |

| (S)-2a | 0.39 | [5][9] |

Experimental Protocols for Pharmacological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[3][5]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory potential of compounds.

Protocol:

-

Animal Model: Use rats or mice as the animal model.

-

Compound Administration: Administer the test compound orally or intraperitoneally.

-

Induction of Edema: After a specific pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of the animals.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.[10][11][12]

Sigma-1 Receptor Binding Assay

This assay is used to determine the affinity of compounds for the sigma-1 receptor.

Protocol:

-

Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain).

-

Radioligand Binding: Incubate the membrane preparation with a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and various concentrations of the test compound.

-

Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand by rapid filtration.

-

Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value of the test compound from competitive binding curves.[13][14][15]

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

This compound and its derivatives represent a rich and enduring source of novel therapeutic agents. The synthetic accessibility and the diverse pharmacological profiles of these compounds underscore their continued importance in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action for key members of this chemical class. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers and scientists working to develop the next generation of therapeutics based on this versatile scaffold. Further exploration of the structure-activity relationships and the development of novel analogs are anticipated to yield compounds with enhanced potency, selectivity, and improved safety profiles for a variety of clinical applications.

References

- 1. Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nwmedj.org [nwmedj.org]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. criver.com [criver.com]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-(2-Chloroethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-(2-Chloroethyl)piperidine and its hydrochloride salt in various solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on summarizing qualitative and semi-quantitative information, providing a detailed, generalized experimental protocol for solubility determination, and illustrating a key synthetic pathway where this compound serves as a crucial intermediate.

Core Solubility Data

The solubility of this compound is significantly influenced by whether it is in its free base form or as a hydrochloride salt. The free base, a tertiary amine, exhibits solubility characteristics typical of organic amines, while the hydrochloride salt, being an ionic compound, displays greater polarity and aqueous solubility.

Qualitative and Semi-Quantitative Solubility

The following tables summarize the available solubility information for both forms of the compound. This data has been compiled from various chemical databases and literature sources.

Table 1: Solubility of this compound (Free Base)

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Alcohol (general) | Soluble[1] |

| Ethers | Ether (general) | Soluble[1] |

| Water | Water | Slightly Soluble[1] |

Table 2: Solubility of this compound Hydrochloride

| Solvent Class | Solvent | Qualitative/Semi-Quantitative Solubility | Notes |

| Water | Water | Soluble[2][3][4] | One source indicates "10% soluble in water, forms a clear solution," which suggests a solubility of approximately 10 g/100 mL.[5] |

| Alcohols | Hot Ethanol | Soluble[2] | |

| Cold Ethanol | Poorly Soluble[2] | ||

| Ketones | Hot Acetone | Soluble[2] | |

| Cold Acetone | Poorly Soluble[2] | ||

| Aromatic Hydrocarbons | Benzene | Insoluble[2] | |

| Toluene | Insoluble[2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective

To determine the equilibrium solubility of this compound or its hydrochloride salt in a selected solvent at a constant temperature.

Materials and Equipment

-

This compound or its hydrochloride salt (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of the this compound compound to a vial to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. Visual inspection should confirm the continued presence of undissolved solid.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilution and Quantification: Dilute the filtered sample to a suitable concentration with the same solvent. Analyze the concentration of the dissolved compound using a pre-validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Role in Synthetic Pathways

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals. One notable application is in the synthesis of phencyclidine (PCP), a dissociative anesthetic. The following diagram illustrates a conceptual synthetic pathway for phencyclidine where this compound could be a key reactant in alternative synthetic routes, although the classical synthesis often proceeds via 1-piperidinocyclohexanecarbonitrile. For illustrative purposes, a pathway involving a Grignard reaction with a piperidine-containing electrophile is shown.

Conceptual Synthetic Pathway to Phencyclidine

Caption: A diagram illustrating the role of key reactants in the synthesis of Phencyclidine.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive quantitative solubility data remains an area for further investigation, the information and protocols provided herein offer valuable insights for handling, formulation, and synthesis activities.

References

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)piperidine is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structure, featuring a reactive chloroethyl group attached to a piperidine (B6355638) ring, makes it a valuable building block for introducing the piperidinoethyl moiety into larger molecules.[1] This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical properties, and significant role in the development of active pharmaceutical ingredients (APIs). The information is presented to support researchers and professionals in drug discovery and development in understanding and utilizing this important chemical entity.

Physicochemical Properties

This compound is most commonly handled and stored as its hydrochloride salt, which is a more stable, white to off-white crystalline solid.[1] The hydrochloride salt is soluble in water, enhancing its utility in various reaction conditions.[1] Key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N |

| Molecular Weight | 147.65 g/mol | 184.11 g/mol [3] |

| Appearance | - | White to off-white crystalline solid[1] |

| Melting Point | - | 228-232 °C[4] |

| Boiling Point | - | Decomposes before boiling |

| Solubility | - | Soluble in water[1] |

| CAS Number | 1932-03-2 | 2008-75-5[3] |

| Synonyms | N-(2-Chloroethyl)piperidine | 2-Piperidinoethyl chloride hydrochloride, N-(2-Chloroethyl)piperidinium chloride[3] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is primarily achieved through two main routes. The choice of method often depends on the starting materials, desired scale, and reaction conditions.

Method 1: From Piperidine and 2-Chloroethanol (B45725)

This two-step, one-pot synthesis is a common and efficient method for producing this compound hydrochloride.[2]

Reaction Scheme:

Figure 1: Synthesis of this compound HCl from Piperidine.

Experimental Protocol:

-

Hydroxyethylation: Piperidine is reacted with 2-chloroethanol in a suitable solvent, such as toluene (B28343), to form the intermediate, 2-(piperidin-1-yl)ethanol. This reaction is typically carried out at reflux temperature for several hours.[5]

-

Chlorination: After the initial reaction is complete, the reaction mixture is cooled. Thionyl chloride is then added dropwise, leading to the chlorination of the hydroxyl group. This step is exothermic and requires careful temperature control.[5]

-

Isolation and Purification: The product, this compound hydrochloride, precipitates from the reaction mixture upon cooling. The solid is collected by filtration, washed with a suitable solvent (e.g., cold toluene or diethyl ether), and can be further purified by recrystallization from a solvent system like ethanol-ether.[5][6]

Method 2: From 2-(Piperidin-1-yl)ethanol

This method is a more direct chlorination of the pre-synthesized alcohol intermediate.

Reaction Scheme:

Figure 2: Synthesis from 2-(Piperidin-1-yl)ethanol.

Experimental Protocol:

-

Reaction Setup: 2-(Piperidin-1-yl)ethanol is dissolved in an inert solvent like chloroform.[7]

-

Chlorination: The solution is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.[7]

-

Reaction Completion and Work-up: The mixture is then refluxed for a few hours. After cooling, the solvent is removed under reduced pressure.[7]

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent mixture, such as ethanol/ether, to yield the pure hydrochloride salt.[6][7]

Comparative Analysis of Synthesis Methods

| Feature | Method 1 (One-Pot) | Method 2 (Two-Step) |

| Starting Materials | Piperidine, 2-Chloroethanol, Thionyl Chloride | 2-(Piperidin-1-yl)ethanol, Thionyl Chloride |

| Advantages | More streamlined process, potentially higher overall yield. A reported yield is around 58%, which can be increased by processing the mother liquor.[4] | More controlled process as the intermediate is isolated and purified. |

| Disadvantages | May require more careful control of reaction conditions to avoid side reactions. | Requires an additional step for the synthesis and purification of the starting alcohol. |

| Scalability | Well-suited for large-scale production due to the one-pot nature. | Can be scaled, but the additional step may add to the overall process time and cost. |

Role in Pharmaceutical Synthesis

This compound hydrochloride is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[8][9] Its primary function is to act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of the piperidinoethyl moiety into a target molecule.

Workflow for API Synthesis:

Figure 3: General workflow for API synthesis using this compound HCl.

Notable APIs synthesized using this intermediate include:

-

Cloperastine (B1201353): An antitussive agent.[8]

-

Pitofenone: An antispasmodic agent.[8]

-

Fenpiverinium (B1207433) Bromide: An anticholinergic and antispasmodic agent.[8]

Signaling Pathways of Derivative Drugs

This compound itself is a reactive intermediate and is not known to have direct pharmacological activity or interact with specific signaling pathways. Its significance lies in its role as a precursor to pharmacologically active molecules. The following sections detail the mechanisms of action and signaling pathways of the drugs synthesized from this intermediate.

Cloperastine

Cloperastine is a centrally acting antitussive with a multi-faceted mechanism of action.[10] It suppresses the cough reflex by acting on the cough center in the medulla oblongata.[11] Its effects are mediated through several signaling pathways:

-

Histamine H1 Receptor Antagonism: Cloperastine is an antagonist of the H1 receptor, which contributes to its antitussive and mild sedative effects.[11][]

-

Sigma-1 Receptor Agonism: It acts as an agonist at the sigma-1 receptor, which may play a role in its central antitussive effects.[13]

-

G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channel Inhibition: Cloperastine blocks GIRK channels, which are involved in modulating neuronal excitability.[10]

-

Anti-inflammatory Effects: Recent studies have shown that cloperastine can reduce the expression of IL-6 via the Akt/GSK3/Nrf2 signaling pathway, suggesting potential anti-inflammatory properties.[14]

Figure 4: Signaling pathways affected by Cloperastine.

Pitofenone

Pitofenone is an antispasmodic agent that exerts its effects directly on smooth muscle.[15][16] Its mechanism of action is characterized by:

-

Musculotropic (Papaverine-like) Action: It directly relaxes smooth muscle, likely through the inhibition of phosphodiesterases (PDEs) and modulation of calcium channels, leading to decreased intracellular calcium levels.[16][17]

-

Acetylcholinesterase (AChE) Inhibition: Pitofenone is a potent inhibitor of acetylcholinesterase, which increases the levels of acetylcholine (B1216132) and can contribute to its complex pharmacological profile.[15][18]

Figure 5: Mechanism of action of Pitofenone.

Fenpiverinium Bromide

Fenpiverinium bromide is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, on smooth muscle cells.[19][20][21] This blockade prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.

-

Muscarinic Receptor Antagonism: By blocking M3 receptors, fenpiverinium prevents the activation of Gq/11 G-proteins, thereby inhibiting the phospholipase C pathway and the subsequent increase in intracellular calcium that is necessary for smooth muscle contraction.[21]

Figure 6: Anticholinergic mechanism of Fenpiverinium Bromide.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its straightforward synthesis and reactive nature make it an indispensable intermediate for the production of a range of pharmaceuticals with diverse mechanisms of action. A thorough understanding of its synthesis, properties, and the pharmacology of its derivatives is crucial for chemists and pharmacologists involved in the design and development of new therapeutic agents. This guide has provided a detailed overview of these aspects to support ongoing research and development efforts in the pharmaceutical sciences.

References

- 1. CAS 2008-75-5: this compound hydrochloride [cymitquimica.com]

- 2. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]

- 3. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound hydrochloride-2008-75-5 [ganeshremedies.com]

- 9. shreegayatrichemicals.com [shreegayatrichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. rxhive.zynapte.com [rxhive.zynapte.com]

- 17. benchchem.com [benchchem.com]

- 18. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. macsenlab.com [macsenlab.com]

- 20. rxhive.zynapte.com [rxhive.zynapte.com]

- 21. Fenpiverinium Bromide [benchchem.com]

The Synthesis and Strategic Importance of 1-(2-Chloroethyl)piperidine: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)piperidine, particularly in its hydrochloride salt form, is a pivotal intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its strategic importance lies in its bifunctional nature, possessing a reactive chloroethyl group ripe for nucleophilic substitution and a piperidine (B6355638) ring, a common scaffold in centrally active and other therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, presenting detailed experimental protocols, collated quantitative data, and visual representations of its synthetic pathways and utility.

Discovery and History

The development of this compound hydrochloride is rooted in the mid-20th century exploration of synthetic intermediates for novel pharmaceuticals. Early documented methods of its preparation include a two-step process involving the initial conversion of piperidine to its 2-hydroxyethyl derivative, which is subsequently chlorinated.[1] This approach was described in the work of P.S. Wadia and colleagues in 1958.[1] An alternative one-step synthesis in a chloroform (B151607) medium was reported by T. Bany in 1955, although this method was noted for its comparatively lower yield of 28%.[1] These pioneering efforts laid the groundwork for more refined and efficient manufacturing processes, establishing this compound as a readily accessible and crucial building block in medicinal chemistry.

Physicochemical and Safety Data

This compound and its hydrochloride salt are well-characterized compounds with distinct physical and chemical properties. As a hydrochloride salt, it is a more stable and easier-to-handle crystalline solid compared to its free base form.[2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 1932-03-2 | 2008-75-5 |

| Molecular Formula | C₇H₁₄ClN | C₇H₁₄ClN · HCl |

| Molecular Weight | 147.65 g/mol | 184.11 g/mol |

| Appearance | - | White to off-white crystalline solid/powder |

| Melting Point | - | 230-232 °C |

| Boiling Point | 76 °C @ 10 Torr | - |

| Solubility | Soluble in alcohol and ether, slightly soluble in water | Soluble in water |

| Density | 1.008 g/cm³ | - |

Safety Information: this compound hydrochloride is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is fatal if swallowed and causes severe skin burns and eye damage.[2]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is primarily achieved through two well-established routes: a two-step synthesis via N-(2-hydroxyethyl)piperidine and a one-pot synthesis from piperidine.

Two-Step Synthesis from N-(2-hydroxyethyl)piperidine

This common method involves the initial synthesis of N-(2-hydroxyethyl)piperidine, followed by its chlorination using an agent like thionyl chloride.

Experimental Protocol:

Step 1: Synthesis of N-(2-hydroxyethyl)piperidine

-

In a reaction flask, combine piperidine and 2-chloroethanol.[3]

-

The mixture is typically heated under reflux for a specified period to drive the reaction to completion.[3]

-

After cooling, the reaction mixture can be worked up to isolate the N-(2-hydroxyethyl)piperidine, often through distillation.

Step 2: Synthesis of this compound Hydrochloride

-

Dissolve N-(2-hydroxyethyl)piperidine (1 equivalent) in an inert solvent such as chloroform in a round-bottom flask equipped with a reflux condenser.[4]

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise to the stirred solution.[4]

-

After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 3 hours.[4]

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude solid product is then purified by recrystallization, typically from an ethanol/ether mixture, to yield pure this compound hydrochloride.[4] A yield of 85% has been reported for this step.

One-Pot Synthesis from Piperidine

To improve efficiency, a one-pot synthesis is often employed in industrial settings. This method combines the hydroxyethylation and chlorination steps without isolating the intermediate.

Experimental Protocol:

-

In a reaction flask, charge piperidine, 2-chloroethanol, and toluene.[5]

-

Heat the mixture to reflux for approximately 3 hours to form N-(2-hydroxyethyl)piperidine in situ.[5]

-

Cool the reaction mixture to room temperature. Any solid byproducts are removed by filtration.

-

Control the temperature of the filtrate to around 75 °C and slowly add thionyl chloride dropwise.[5]

-

After the addition, continue to reflux the mixture for another 2 hours.

-

Cool the reaction mixture to room temperature, which will cause the product, this compound hydrochloride, to precipitate.

-

The precipitated solid is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol. A yield of 62.3% has been reported for a similar one-pot synthesis of a related compound.[5]

Applications in Pharmaceutical Synthesis

This compound hydrochloride is a crucial intermediate in the production of several active pharmaceutical ingredients (APIs).[6] Its primary utility is in the N-alkylation of various substrates to introduce the piperidinoethyl moiety.

Table 2: Pharmaceutical Applications of this compound Hydrochloride

| Pharmaceutical | Therapeutic Class | Role of this compound |

| Cloperastine | Antitussive | Forms the piperidinoethyl ether side chain.[6] |

| Pitofenone | Antispasmodic | Forms the piperidinoethyl ether side chain.[6] |

| Fenpiverinium Bromide | Antispasmodic | Used in the synthesis of the quaternary ammonium (B1175870) structure.[6] |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Forms the piperidinoethyl ether side chain.[6] |

The synthesis of these drugs typically involves a nucleophilic substitution reaction where a hydroxyl or other nucleophilic group on a core molecule attacks the electrophilic carbon of the chloroethyl group of this compound, displacing the chloride ion.

Conclusion

Since its initial synthesis in the 1950s, this compound has become an indispensable building block in the pharmaceutical industry. The development of efficient one-pot and two-step synthetic routes has ensured its availability for the large-scale production of important drugs. Its simple structure, combined with the high reactivity of the chloroethyl group, allows for the straightforward introduction of the piperidinoethyl moiety, a common pharmacophore. This technical guide has provided a detailed overview of its history, synthesis, and applications, underscoring its continued importance for researchers and professionals in drug discovery and development.

References

- 1. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 2. CAS 2008-75-5: this compound hydrochloride [cymitquimica.com]

- 3. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]

Spectroscopic Data of 1-(2-Chloroethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Chloroethyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound hydrochloride have been recorded and analyzed to confirm its molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound hydrochloride was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.4 | Broad Singlet | 1H | N-H⁺ (of hydrochloride) |

| ~4.11 | Triplet | 2H | -N-CH₂-CH₂-Cl |

| ~3.60 | Triplet | 2H | -N-CH₂-CH₂-Cl |

| ~3.43 | Multiplet | 2H | Piperidine (B6355638) ring protons (α to N) |

| ~2.95 | Multiplet | 2H | Piperidine ring protons (α to N) |

| ~2.24 | Multiplet | 2H | Piperidine ring protons (β to N) |

| ~1.89 | Multiplet | 4H | Piperidine ring protons (β and γ to N) |

Note: The assignments are based on typical chemical shift values and coupling patterns for similar structures. The broad signal at ~12.4 ppm is characteristic of a protonated amine.

¹³C NMR Spectral Data

The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| ~58 | -N-C H₂-CH₂-Cl |

| ~55 | Piperidine ring carbons (α to N) |

| ~40 | -N-CH₂-C H₂-Cl |

| ~22 | Piperidine ring carbons (β, γ to N) |

Note: These are approximate chemical shifts and can vary slightly based on experimental conditions.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of this compound hydrochloride (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: Ambient

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase correction and baseline correction are applied to the resulting spectrum. For ¹H NMR, the signals are integrated to determine the relative number of protons. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound hydrochloride was obtained, and the characteristic absorption bands are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2860 | Strong | C-H stretching (alkane) |

| 2700-2400 | Broad, Strong | N-H⁺ stretching (amine salt) |

| 1450-1470 | Medium | C-H bending (alkane) |

| ~730 | Strong | C-Cl stretching |

Note: The broad and strong absorption in the 2700-2400 cm⁻¹ region is a characteristic feature of a secondary amine hydrochloride.

Experimental Protocols for IR Spectroscopy

Two common methods for obtaining IR spectra of solid samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

2.1.1. KBr Pellet Method

-

Sample Preparation: Approximately 1-2 mg of this compound hydrochloride is finely ground with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar.

-

Pellet Formation: The finely ground mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the sample spectrum is recorded.

2.1.2. Attenuated Total Reflectance (ATR) Method

-

Background Spectrum: The clean, empty ATR crystal surface is used to record a background spectrum.

-

Sample Application: A small amount of the solid this compound hydrochloride is placed directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Pressure is applied to the sample using a clamp to ensure intimate contact with the crystal. The IR spectrum is then recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound was obtained using Electron Ionization (EI).

Mass Spectral Data

The mass spectrum shows a molecular ion peak and several fragment ions. The data presented here is for the free base, this compound, as the hydrochloride salt is not typically analyzed directly by EI-MS.

| m/z | Relative Intensity (%) | Assignment / Fragmentation |

| 147 | 4.8 | [M]⁺ (Molecular ion) |

| 98 | 100.0 | [M - CH₂Cl]⁺ (Base Peak) |

| 70 | 4.8 | [C₅H₁₀]⁺ |

| 55 | 12.5 | [C₄H₇]⁺ |

| 42 | 19.6 | [C₃H₆]⁺ |

Interpretation of Fragmentation Pattern

The fragmentation of this compound under electron ionization is initiated by the removal of an electron, typically from the nitrogen atom, to form the molecular ion [M]⁺ at m/z 147. The most prominent fragmentation pathway is the α-cleavage, which involves the cleavage of the bond between the piperidine ring and the chloroethyl side chain. This results in the loss of a chloromethyl radical (•CH₂Cl) to form the highly stable N-methylenepiperidinium cation at m/z 98, which is observed as the base peak.[2] Further fragmentation of the piperidine ring leads to the formation of smaller ions observed at m/z 70, 55, and 42.

Experimental Protocol for Mass Spectrometry

Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For volatile compounds like this compound, GC-MS is a common technique.

Ionization:

-

Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

The following diagrams illustrate the chemical structure and the proposed mass spectral fragmentation pathway of this compound.

Caption: Chemical structure of this compound.

Caption: Proposed EI mass spectral fragmentation pathway.

References

Potential Research Areas for 1-(2-Chloroethyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction